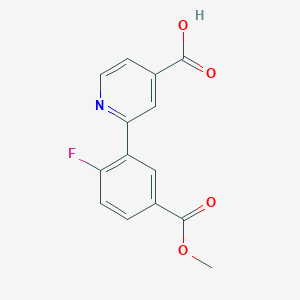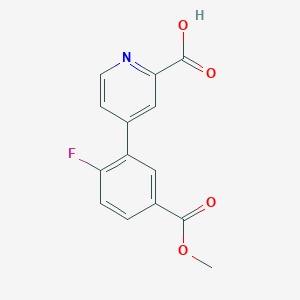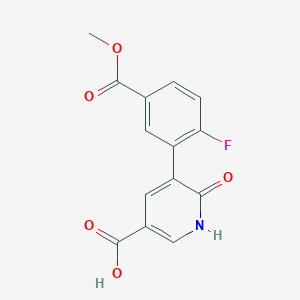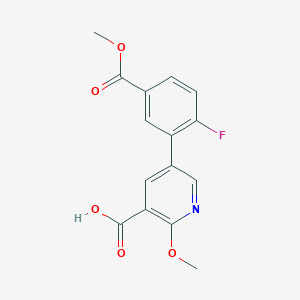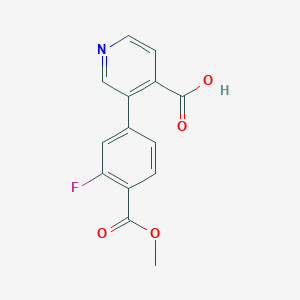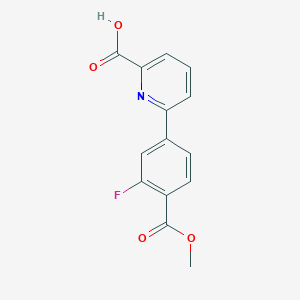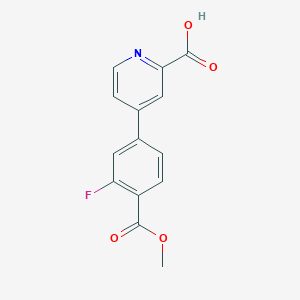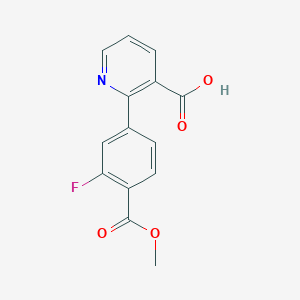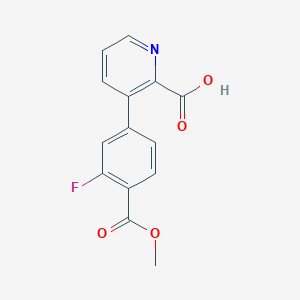
3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid (3-FMPPA) is a powerful and highly selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). It is a small molecule that has been used in a variety of laboratory experiments to study the structure and function of DHODH and other related enzymes. 3-FMPPA has been found to be effective in inhibiting DHODH and has been used in a variety of laboratory experiments to study the structure and function of DHODH and other related enzymes.
Wissenschaftliche Forschungsanwendungen
3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been used in several scientific research applications, such as the study of DHODH structure and function, the study of immune system regulation, and the study of cancer cell metabolism. 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has also been used to study the regulation of cell cycle progression, the regulation of gene expression, and the regulation of apoptosis. In addition, 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been used to study the regulation of mitochondrial biogenesis and the regulation of metabolic pathways.
Wirkmechanismus
3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% is an inhibitor of DHODH, which is an enzyme involved in the production of pyrimidine nucleotides. DHODH catalyzes the oxidation of dihydroorotate to orotate, which is necessary for the production of pyrimidine nucleotides. 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% binds to the active site of DHODH and inhibits its activity, thereby preventing the production of pyrimidine nucleotides.
Biochemical and Physiological Effects
3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been found to inhibit DHODH activity in a variety of cell types, including human cells. Inhibition of DHODH activity by 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been found to have a variety of biochemical and physiological effects, including the inhibition of cell growth, the inhibition of cell cycle progression, and the inhibition of apoptosis. In addition, 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been found to inhibit the production of pyrimidine nucleotides, which are necessary for DNA synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has several advantages for laboratory experiments, including its high selectivity for DHODH inhibition, its low toxicity, and its stability in aqueous solutions. Additionally, 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% can be easily synthesized and purified, and it is widely available. The main limitation of 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% is its lack of specificity, as it can also inhibit other enzymes involved in the production of pyrimidine nucleotides.
Zukünftige Richtungen
Given the broad range of potential applications of 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95%, there are many potential future directions for research. These include further studies on the mechanism of action of 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95%, the development of more specific inhibitors of DHODH, and the use of 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% to study the regulation of metabolic pathways. In addition, 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% could be used to study the regulation of cell cycle progression, the regulation of gene expression, and the regulation of apoptosis. Finally, 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% could be used to study the regulation of mitochondrial biogenesis and the regulation of metabolic pathways.
Synthesemethoden
3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% can be synthesized from the reaction of 3-fluoro-4-methoxycarbonylphenyl acetic acid and pyridine. This reaction is catalyzed by a palladium catalyst in the presence of an oxidizing agent, such as hydrogen peroxide. The reaction is carried out under an inert atmosphere and the product can be purified by column chromatography.
Eigenschaften
IUPAC Name |
3-(3-fluoro-4-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)10-5-4-8(7-11(10)15)9-3-2-6-16-12(9)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDQNAIEZLOZQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(N=CC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


